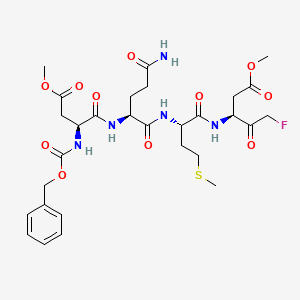

Z-D(OMe)QMD(OMe)-fmk

Vue d'ensemble

Description

Z-D(OMe)QMD(OMe)-fmk is a chemical compound that has been widely used in scientific research for its ability to inhibit caspase activity. Caspases are enzymes that play a crucial role in programmed cell death, or apoptosis. By inhibiting caspase activity, Z-D(OMe)QMD(OMe)-fmk has been used to study the mechanisms of apoptosis and its role in various diseases.

Applications De Recherche Scientifique

1. Role in Neuronal Plasticity and Memory

Z-DEVD-fmk, a caspase inhibitor, has been studied for its impact on neuronal plasticity and memory. Research indicates that caspase-3-mediated mechanisms are crucial for neuronal plasticity. Z-DEVD-fmk, which predominantly targets caspase-3, was found to block long-term potentiation in hippocampal slices and impair spatial memory in the water maze, demonstrating its significant influence on learning and memory processes in rats (Stepanichev et al., 2005).

2. Inhibition of Hippocampal Long-Term Depression

In studies related to hippocampal plasticity, the role of caspases, including the effects of Z-DEVD-fmk, has been explored. It was observed that Z-DEVD-fmk did not prevent the serine protease subtilisin-induced decrease in synaptic potentials, indicating a specific pathway of action that does not involve caspase inhibition in certain types of neural plasticity (Forrest et al., 2013).

3. Nanoparticle Formulation for Neuroprotection

Z-DEVD-fmk has been encapsulated in chitosan nanoparticles for potential therapeutic applications. These nanoparticles, designed to enhance the bioavailability and targeted delivery of Z-DEVD-fmk, demonstrated promising results in inhibiting caspase activity and offering neuroprotection in experimental models (Aktaş et al., 2005).

4. Neuroprotection in Brain Disorders

The transport of Z-DEVD-FMK across the blood-brain barrier using nanocarriers has shown efficacy in reducing infarct volume and neurological deficits in models of cerebral ischemia. This highlights its potential for treating central nervous system disorders, where caspase-3 plays a central role in cell death (Karatas et al., 2009).

5. Reduction of Necrotic Cell Death after Brain Injury

Research has demonstrated that Z-DEVD-fmk can attenuate neuronal necrosis and improve neurological function when administered after traumatic brain injury. This suggests its role in inhibiting pathways leading to necrotic cell death, beyond its known function as a caspase inhibitor (Knoblach et al., 2004).

Propriétés

IUPAC Name |

methyl (3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-fluoro-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40FN5O11S/c1-44-24(38)13-20(22(36)15-30)34-27(41)19(11-12-47-3)33-26(40)18(9-10-23(31)37)32-28(42)21(14-25(39)45-2)35-29(43)46-16-17-7-5-4-6-8-17/h4-8,18-21H,9-16H2,1-3H3,(H2,31,37)(H,32,42)(H,33,40)(H,34,41)(H,35,43)/t18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFITYVNVMNJELE-TUFLPTIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)CF)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40FN5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349322 | |

| Record name | Z-D(OMe)QMD(OMe)-fmk | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D(OMe)QMD(OMe)-fmk | |

CAS RN |

767287-99-0 | |

| Record name | Z-D(OMe)QMD(OMe)-fmk | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

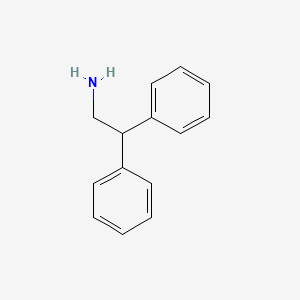

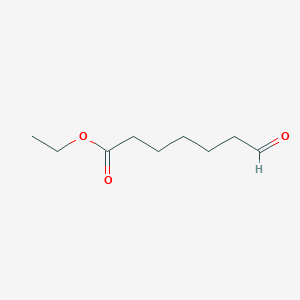

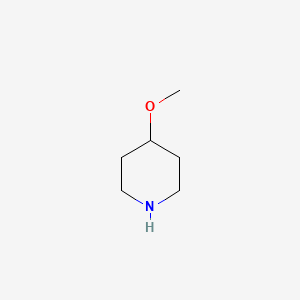

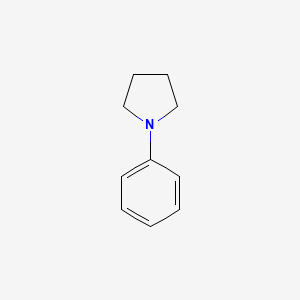

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

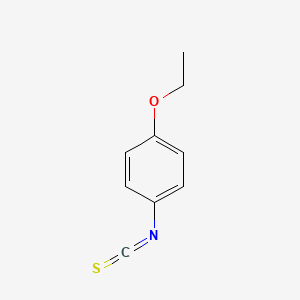

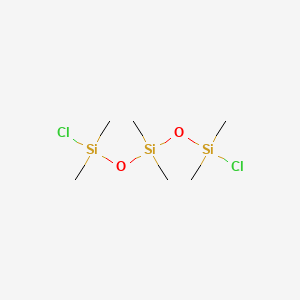

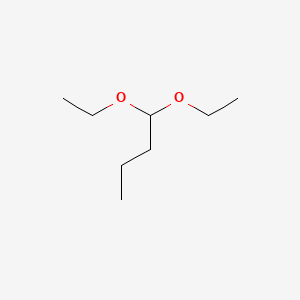

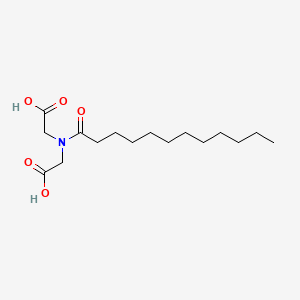

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)